molecular formula C9H9N3O2 B8550482 Pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl- CAS No. 112500-71-7

Pyrido(4,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-

Cat. No. B8550482
M. Wt: 191.19 g/mol
InChI Key: GXLUIUJUEVVCKL-UHFFFAOYSA-N
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Patent
US04808618

Procedure details

0.47 g of 5-formyl-1,3-dimethyl-6-(2-dimethylaminovinyl)uracil was dissolved in ethanol, and ammonia was added thereto. The solution was stirred for 30 min at room temperature. The precipitated crystals were separated from the solution by filtration and recrystallized from ethanol to give 0.32 g of 1,3-dimethylpyrido[4,3-d]pyrimidine-2,4-dione (Compound 1).
Name
5-formyl-1,3-dimethyl-6-(2-dimethylaminovinyl)uracil
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[C:4](=[O:17])[N:5]([CH3:16])[C:6](=[O:15])[N:7]([CH3:14])[C:8]=1[CH:9]=[CH:10][N:11](C)[CH3:12])=O.N>C(O)C>[CH3:14][N:7]1[C:8]2[CH:9]=[CH:10][N:11]=[CH:12][C:3]=2[C:4](=[O:17])[N:5]([CH3:16])[C:6]1=[O:15]

Inputs

Step One
Name
5-formyl-1,3-dimethyl-6-(2-dimethylaminovinyl)uracil
Quantity
0.47 g
Type
reactant
Smiles
C(=O)C=1C(N(C(N(C1C=CN(C)C)C)=O)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated crystals were separated from the solution by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C(N(C(C2=C1C=CN=C2)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 83.8%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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